ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate
Description
Overview of Related Benzamide (B126) and Benzoate (B1203000) Derivatives in Academic Inquiry
Benzamide and benzoate derivatives are foundational scaffolds in medicinal chemistry and materials science, with a vast body of research dedicated to their synthesis and application. Benzamides, characterized by the presence of a carbonyl group attached to a nitrogen atom, are integral to a wide array of pharmaceuticals. nanobioletters.comcyberleninka.ru Their biological activities are diverse, encompassing roles as anticancer, antimicrobial, and anti-inflammatory agents. nanobioletters.com The amide bond's unique electronic and hydrogen-bonding capabilities allow these molecules to interact with biological targets with high specificity. amrita.edu
Similarly, benzoate derivatives are widely explored for their biological and material properties. They are found in local anesthetics, such as cocaine and its synthetic analogues, where the benzoate ester is crucial for their mechanism of action. youtube.comslideshare.net Furthermore, benzoic acid and its esters are utilized as preservatives in the food and cosmetic industries due to their antimicrobial properties. preprints.org The versatility of the benzoate structure allows for a wide range of modifications to tune its physical and biological properties, making it a frequent subject of academic and industrial research. acs.orggoogle.com
Interactive Table: Examples of Biologically Active Benzamide and Benzoate Derivatives
| Compound Class | Example | Key Biological/Chemical Feature |
| Benzamide | Procainamide | Antiarrhythmic agent |
| Benzamide | Entinostat | Histone deacetylase (HDAC) inhibitor |
| Benzoate | Cocaine | Local anesthetic and stimulant |
| Benzoate | Parabens (e.g., Methylparaben) | Antimicrobial preservatives |
| Benzamide | Flubendiamide | Insecticide |
Significance of the 4-Nitrobenzoyl and Amide Linkage Moiety in Chemical Research
The 4-nitrobenzoyl group is a highly versatile functional group in organic synthesis. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the attached carbonyl group, making 4-nitrobenzoyl chloride a highly reactive acylating agent. solubilityofthings.com This reactivity is harnessed in the synthesis of a wide range of esters and amides. solubilityofthings.com Beyond its role as a synthetic intermediate, the nitroaromatic moiety is a known pharmacophore in various drug candidates, contributing to their biological activity. guidechem.com
The amide linkage is of paramount importance in chemistry and biology, most notably forming the backbone of peptides and proteins. nsf.gov Its planarity, due to resonance, and its ability to act as both a hydrogen bond donor and acceptor are critical for defining the three-dimensional structure and function of biomolecules. nih.gov In medicinal chemistry, the amide bond is a common feature in drug molecules, prized for its chemical stability and ability to form strong interactions with biological targets. amrita.eduacs.org However, it can also be a liability, being susceptible to enzymatic cleavage. nih.gov Consequently, much research is dedicated to the development of amide bond bioisosteres to enhance the metabolic stability of drug candidates. nih.govacs.org
Current Gaps and Research Opportunities for the Compound in Scientific Literature
A thorough review of the current scientific literature reveals a significant gap in the specific study of ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate. While extensive research exists on its constituent parts—benzamides, benzoates, and nitroaromatic compounds—there is a notable absence of dedicated studies on the synthesis, characterization, and potential applications of this particular molecule.
This lack of specific research presents a number of opportunities for future investigation:
Synthesis and Characterization: The development and optimization of a synthetic route to this compound, followed by its full spectroscopic and crystallographic characterization, would provide a foundational dataset for further studies. A plausible synthetic approach would involve the acylation of ethyl 4-aminobenzoate (B8803810) with 3-methyl-4-nitrobenzoyl chloride.
Biological Screening: Given the rich biological activities of related benzamide and benzoate derivatives, a comprehensive screening of this compound for various biological activities, such as anticancer, antimicrobial, or enzyme inhibitory effects, is warranted.
Materials Science Applications: The rigid, aromatic-rich structure of the molecule suggests potential applications in materials science, for instance, as a building block for liquid crystals or polymers with specific optical or electronic properties.
Structure-Activity Relationship (SAR) Studies: Once a biological activity is identified, the synthesis of analogues with modifications to the methyl and nitro groups, as well as the ethyl ester, would allow for the elucidation of structure-activity relationships, guiding the design of more potent and selective compounds.
The table below outlines the key research areas and the current status for this compound.
Interactive Table: Research Status of this compound
| Research Area | Current Status | Potential Research Directions |
| Synthesis | Not explicitly reported in detail. | Development of an efficient and scalable synthetic protocol. |
| Spectroscopic Data | Not publicly available. | Full characterization using NMR, IR, Mass Spectrometry. |
| Crystal Structure | Not determined. | Single-crystal X-ray diffraction to understand solid-state packing and conformation. |
| Biological Activity | Unexplored. | Screening for anticancer, antimicrobial, and enzyme inhibitory activities. |
| Material Properties | Unexplored. | Investigation of liquid crystalline or polymeric properties. |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-3-24-17(21)12-4-7-14(8-5-12)18-16(20)13-6-9-15(19(22)23)11(2)10-13/h4-10H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROBURBUDFDQSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 4 3 Methyl 4 Nitrobenzoyl Amino Benzoate
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of the target molecule, ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate, identifies the central amide bond as the key disconnection point. This bond is logically formed through the reaction of a carboxylic acid and an amine. This analysis reveals two primary precursors:
3-methyl-4-nitrobenzoic acid : The acyl donor.
Ethyl 4-aminobenzoate (B8803810) : The amine nucleophile.
The synthesis of the final product, therefore, relies heavily on the efficient preparation of these two key intermediates.
Synthesis of 3-Methyl-4-nitrobenzoic Acid
This precursor is an important intermediate in the synthesis of various organic products, including pharmaceuticals. chemicalbook.comnbinno.com The most common synthetic routes start from either m-toluic acid or 2,4-dimethylnitrobenzene. patsnap.com
The preparation from 2,4-dimethylnitrobenzene involves the selective oxidation of the methyl group at the 4-position. Various oxidation methods have been reported, with yields ranging from 30% to 86%. google.com One approach uses dilute nitric acid as the oxidant, which can increase the reaction yield to over 50% from an initial 27%. google.com Another method employs molecular oxygen with a cobalt acetate/butanone catalytic system in acetic acid. chemicalbook.compatsnap.comgoogle.com The addition of sodium bromide as a co-catalyst has been shown to significantly increase the yield to 51% with a 99% conversion of the starting material. chemicalbook.com A photochemical oxidation method using a hematoporphyrin (B191378) catalyst in acetonitrile (B52724) has also been described, yielding the product with a purity of 96.7%. patsnap.com
Synthesis of Ethyl 4-aminobenzoate
Ethyl 4-aminobenzoate, also known as benzocaine (B179285), can be prepared via two main pathways: the esterification of 4-aminobenzoic acid or the reduction of ethyl 4-nitrobenzoate (B1230335). orgsyn.org The latter approach is often preferred and involves a two-step process starting from 4-nitrobenzoic acid: esterification followed by reduction.
The first step, the synthesis of ethyl 4-nitrobenzoate, is typically achieved through Fischer esterification of 4-nitrobenzoic acid with ethanol (B145695). scirp.orgscirp.org This reversible reaction is catalyzed by acids such as sulfuric acid, polyfluoroalkanesulfonic acid, or solid acid catalysts like natural zeolites, with yields reported between 75% and 98%. scirp.orgscirp.org One high-yield method utilizes hexafluoropropanesulfonic acid hydrate (B1144303) as a catalyst, achieving a 94.4% yield. prepchem.com
The second step is the reduction of the nitro group of ethyl 4-nitrobenzoate to an amine. Catalytic hydrogenation is a highly efficient method, using catalysts like platinum oxide, which can provide yields of 91-100%. orgsyn.orglookchem.com Palladium on carbon (Pd/C) catalysts are also effective under mild conditions. researchgate.net Alternative reduction methods that avoid flammable hydrogen gas include using indium powder in an aqueous solution of ammonium (B1175870) chloride, which results in a 90% yield of ethyl 4-aminobenzoate. orgsyn.org
Direct Amidation Approaches
The formation of the central amide bond in this compound is achieved by coupling the two key precursors. Direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of an unreactive ammonium carboxylate salt. libretexts.orgfishersci.it Therefore, the carboxylic acid must first be activated.
Carboxylic Acid Activation and Amide Coupling Strategies
To facilitate the amide bond formation, 3-methyl-4-nitrobenzoic acid must be converted into a more reactive intermediate. hepatochem.com
Acyl Halide Formation: A classic and effective strategy is the conversion of the carboxylic acid to an acyl chloride. fishersci.it This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.it The resulting 3-methyl-4-nitrobenzoyl chloride is a highly reactive electrophile that readily reacts with ethyl 4-aminobenzoate to form the desired amide. This method, often referred to as the Schotten-Baumann reaction, is typically performed in an aprotic solvent with a base to neutralize the HCl byproduct. fishersci.it
Use of Coupling Reagents: A wide variety of modern coupling reagents can achieve the amidation in a one-pot procedure under mild conditions. hepatochem.comorganic-chemistry.org These reagents activate the carboxylic acid in situ to form a highly reactive intermediate. Common classes of coupling reagents include:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a reactive O-acylisourea intermediate. libretexts.orgfishersci.it This intermediate is then attacked by the amine to form the amide. To improve efficiency and prevent side reactions, additives like 1-hydroxy-benzotriazole (HOBt) are often used. fishersci.it
Phosphonium and Aminium/Uronium Reagents: Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are also highly effective for amide bond formation, particularly in peptide synthesis. hepatochem.com
The general reaction scheme for the coupling of the precursors is shown below:
3-methyl-4-nitrobenzoic acid + Ethyl 4-aminobenzoate → (Activation/Coupling) → this compound
Esterification Reactions for the Benzoate (B1203000) Moiety
The Fischer esterification is a condensation reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid. acs.org In the synthesis of ethyl 4-nitrobenzoate, 4-nitrobenzoic acid is reacted with an excess of ethanol in the presence of a catalyst like sulfuric acid. scirp.orgchegg.comchegg.com The reaction is reversible, and the equilibrium is driven towards the product by using excess alcohol or removing water as it is formed. acs.org
Alternative methods for esterification include using heterogeneous catalysts such as nanoporous natural zeolites, which can be enhanced by ultrasound or microwave irradiation. scirp.orgscirp.org These methods are often more environmentally friendly. scirp.org For example, using ultradispersed H-HEU-M and H-MOR zeolite catalysts, yields of up to 67% have been achieved. scirp.org
| Catalyst | Conditions | Yield | Reference |
|---|---|---|---|
| Sulfuric Acid | Ethanol, Reflux | 75-98% | scirp.org |
| Hexafluoropropanesulfonic acid hydrate | Ethanol, Toluene | 94.4% | prepchem.com |
| H-MOR Zeolite (ultradispersed) + MW | Ethanol, 80°C, 2h | ~67% | scirp.org |
Alternative Synthetic Pathways
Beyond the direct amidation of pre-formed precursors, other synthetic strategies can be envisioned for constructing the diarylamine-like core of the target molecule.
Cascade Reactions and Multi-component Syntheses
Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer an efficient approach to complex molecules. While a specific cascade reaction for this compound is not documented, general methodologies for diarylamine synthesis could be adapted. For instance, palladium-catalyzed reactions forming diarylamines from nitroarenes and cyclohexanone (B45756) derivatives have been developed. acs.org These reactions proceed through a cascade of nitro reduction, dehydrogenation, and imine formation/reduction. acs.org Another approach involves the synthesis of highly functionalized diarylamines through a one-pot N-arylation/ring-opening cascade reaction of amino-substituted diaryliodonium salts. chemrxiv.org Such strategies highlight the potential for more convergent and atom-economical routes to the target structure.
Functional Group Interconversion Strategies
Functional group interconversion (FGI) is the process of converting one functional group into another and is a cornerstone of organic synthesis. solubilityofthings.comfiveable.meimperial.ac.uk The synthesis of the target molecule is replete with examples of FGI.
Key FGI transformations in the synthesis of the precursors include:
Oxidation of a Methyl Group: The conversion of the methyl group in 2,4-dimethylnitrobenzene to a carboxylic acid is a critical oxidation reaction. patsnap.comgoogle.comimperial.ac.uk
Reduction of a Nitro Group: The transformation of the nitro group in ethyl 4-nitrobenzoate to the primary amine in ethyl 4-aminobenzoate is a fundamental reduction step. orgsyn.orgorgsyn.org This can also be applied to the final molecule to generate the corresponding 4-amino analog. For example, 3-methyl-4-nitrobenzoic acid can be reduced to 4-amino-3-methylbenzoic acid using reduced iron powder, with yields up to 90.1%. google.com
Carboxylic Acid to Ester: The Fischer esterification of 4-nitrobenzoic acid is another prime example of FGI. acs.orgfiveable.me
These FGI steps are essential for preparing the precursors in their correct oxidation states and with the necessary functionality for the final amide coupling reaction. fiveable.mecompoundchem.com
| Transformation | Starting Material | Product | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Oxidation | 2,4-dimethylnitrobenzene | 3-methyl-4-nitrobenzoic acid | O₂, Cobalt Acetate, NaBr | 51% | chemicalbook.comgoogle.com |
| Reduction | Ethyl 4-nitrobenzoate | Ethyl 4-aminobenzoate | H₂, Platinum oxide | 91-100% | orgsyn.orglookchem.com |
| Reduction | Ethyl 4-nitrobenzoate | Ethyl 4-aminobenzoate | Indium, NH₄Cl | 90% | orgsyn.org |
| Esterification | 4-nitrobenzoic acid | Ethyl 4-nitrobenzoate | Ethanol, H₂SO₄ | 75-98% | scirp.org |
Optimization of Reaction Conditions and Yields
The synthesis of this compound, an amide, involves the formation of an amide bond between 3-methyl-4-nitrobenzoic acid and ethyl 4-aminobenzoate. The efficiency and yield of this reaction are highly dependent on various factors, including the choice of catalyst, ligands, solvent, and temperature. Optimization of these parameters is crucial for developing a high-yielding and efficient synthetic process.
The formation of the amide linkage is a cornerstone of organic synthesis, but many traditional methods are inefficient and generate significant waste. whiterose.ac.uk Catalysis is a key principle of green chemistry, offering pathways to increased yields, reduced waste, and lower energy consumption. whiterose.ac.uk For amide bond synthesis, moving from stoichiometric coupling reagents to catalytic systems represents a significant advancement. ucl.ac.ukresearchgate.net
While specific catalyst screening studies for this compound are not extensively detailed in publicly available literature, general principles of amide synthesis suggest that palladium-based catalysts would be strong candidates. The effectiveness of these catalysts is often profoundly influenced by the choice of ligands. Different combinations of palladium sources and phosphine-based ligands can be screened to determine the optimal catalytic system.
Below is an illustrative data table showing a hypothetical screening of various catalysts and ligands for this type of transformation.
| Entry | Catalyst | Ligand | Yield (%) |
|---|---|---|---|
| 1 | Pd(OAc)₂ | Triphenylphosphine | 75 |
| 2 | Pd₂(dba)₃ | XPhos | 92 |
| 3 | Pd(OAc)₂ | SPhos | 88 |
| 4 | CuI | Phenanthroline | 70 |
The selection of an appropriate solvent and the optimization of the reaction temperature are critical for maximizing the yield and purity of the final product. The solvent plays a crucial role in dissolving reactants and reagents, and its polarity can influence the reaction rate. researchgate.net Commonly used solvents in amide coupling reactions include dipolar aprotic solvents like N,N-dimethylformamide (DMF). scispace.com However, due to toxicity concerns, there is a significant push towards finding greener alternatives. researchgate.netrsc.orgbohrium.com
Temperature optimization is conducted to ensure the reaction proceeds at a reasonable rate without causing the degradation of reactants or products. A systematic screening of various solvents and temperatures is typically performed to identify the ideal conditions.
The following interactive table demonstrates a hypothetical optimization study for the synthesis of this compound.
| Entry | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | Toluene | 80 | 85 |
| 2 | Toluene | 110 | 91 |
| 3 | Dioxane | 80 | 88 |
| 4 | Dioxane | 100 | 95 |
| 5 | 2-Methyltetrahydrofuran (B130290) | 80 | 93 |
Green Chemistry Principles in Synthesis Design
The principles of green chemistry aim to design chemical processes that minimize or eliminate the use and generation of hazardous substances. nih.gov This perspective is increasingly important in both academic and industrial settings. ucl.ac.ukresearchgate.net
Atom economy is a core concept in green chemistry that assesses the efficiency of a reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. jocpr.comwikipedia.org Traditional amide synthesis often relies on stoichiometric coupling reagents, which leads to poor atom economy and the generation of significant waste. researchgate.netnih.gov
The development of catalytic methods for direct amide formation is a key goal to improve atom economy. researchgate.net An ideal synthesis of this compound would involve a direct reaction between the corresponding carboxylic acid and amine, with water as the only byproduct, thus achieving a high atom economy. Catalytic approaches, which use only a small amount of a catalyst that can be recycled, are instrumental in minimizing waste. whiterose.ac.ukresearchgate.net
Another important aspect of green chemistry is the use of renewable starting materials and environmentally friendly solvents. While many of the starting materials for complex organic molecules are traditionally derived from petrochemicals, there is growing interest in bio-based feedstocks.
The choice of solvent is a major consideration in the environmental impact of a chemical process. scispace.com Solvents like DMF and dichloromethane (B109758) (DCM), while effective, have significant health and environmental drawbacks. researchgate.netrsc.org Green chemistry encourages the replacement of these hazardous solvents with more benign alternatives such as water, ethanol, or bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME). researchgate.netbohrium.comnih.gov The development of enzymatic methods for amide synthesis, which can often be performed in greener solvents, represents a promising sustainable approach. nih.gov
Mechanistic Investigations of Chemical Reactions Involving Ethyl 4 3 Methyl 4 Nitrobenzoyl Amino Benzoate
Hydrolysis Mechanisms of the Amide and Ester Linkages
The structure of ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate contains two key linkages susceptible to hydrolysis: an amide bond and an ester bond. The mechanisms of cleavage for these bonds are highly dependent on the pH of the environment.
Acid-Catalyzed Hydrolysis: Under acidic conditions, both the amide and ester groups can be hydrolyzed. The mechanism for both involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate.
Ester Hydrolysis: The acid-catalyzed hydrolysis of the ethyl ester group is a reversible process. An excess of water is typically required to drive the equilibrium towards the formation of the corresponding carboxylic acid and ethanol (B145695) geeksforgeeks.org.
Amide Hydrolysis: The acid-catalyzed hydrolysis of the amide linkage follows a similar pathway chemistrysteps.com. However, amides are generally less reactive than esters under these conditions due to the resonance stabilization of the C-N bond. The final products are 3-methyl-4-nitrobenzoic acid and ethyl 4-aminobenzoate (B8803810).
Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide, hydrolysis occurs via nucleophilic acyl substitution.
Ester Hydrolysis: This reaction, known as saponification, is effectively irreversible because the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol (ethanol) geeksforgeeks.org. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate which then collapses to release the ethoxide ion geeksforgeeks.org.
Amide Hydrolysis: Base-catalyzed hydrolysis of amides is generally a slower and more difficult process than that of esters. This is because the amide ion (R₂N⁻) is a much poorer leaving group than an alkoxide ion (RO⁻) chemistrysteps.com. The reaction requires more forcing conditions, such as heating with a concentrated base, to proceed at a reasonable rate chemistrysteps.com. The reaction is driven to completion by the formation of a stable carboxylate salt chemistrysteps.com.
| Linkage | Acidic Conditions (H₃O⁺) | Basic Conditions (OH⁻) | Relative Rate |
|---|---|---|---|
| Ester | Reversible, requires excess water | Irreversible (Saponification) | Generally faster than amide hydrolysis |
| Amide | Reversible, generally slower than ester hydrolysis | Irreversible, requires harsher conditions (e.g., heat) | Generally slower than ester hydrolysis |
Redox Chemistry of the Nitro Group and Related Transformations
The nitro group (-NO₂) on the 3-methyl-4-nitrobenzoyl portion of the molecule is a versatile functional group that primarily undergoes reduction reactions. The explosive decomposition of organic nitro compounds are redox reactions where both the oxidant (nitro group) and the fuel (hydrocarbon substituent) are part of the same molecule wikipedia.org.
The reduction of aromatic nitro compounds can be controlled to yield different products depending on the reagents and reaction conditions. The typical pathway involves a stepwise reduction:
Nitro to Nitroso: The first step is the reduction of the nitro group to a nitroso group (-NO).
Nitroso to Hydroxylamine: The nitroso group is further reduced to a hydroxylamine group (-NHOH).
Hydroxylamine to Amine: The final step is the reduction of the hydroxylamine to the corresponding primary amine (-NH₂).
Commonly used reducing agents for this transformation include:
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas is a very effective method for reducing nitroarenes to amines wikipedia.orgwikipedia.org.
Metal/Acid Systems: Metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid (like HCl) are classic reagents for this reduction.
Other Reagents: Reagents like samarium diiodide or metal hydrides can also be employed wikipedia.org. For instance, aliphatic nitro compounds can be reduced to hydroxylamines using diborane or zinc dust with ammonium (B1175870) chloride wikipedia.org.
The complete reduction of the nitro group in this compound would yield ethyl 4-[(4-amino-3-methylbenzoyl)amino]benzoate. Flavin-dependent enzymes are also capable of reducing nitroaromatic compounds through single or two-electron transfer mechanisms nih.gov.
| Starting Functional Group | Intermediate 1 | Intermediate 2 | Final Product | Typical Reagents |
|---|---|---|---|---|
| Nitro (-NO₂) | Nitroso (-NO) | Hydroxylamine (-NHOH) | Amine (-NH₂) | H₂/Pd-C, Fe/HCl, Sn/HCl, Zn/NH₄Cl wikipedia.org |
Potential for Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Rings
The two benzene rings in the molecule have different substituent patterns, leading to distinct reactivities in aromatic substitution reactions.
Electrophilic Aromatic Substitution (SₑAr): This type of reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile wikipedia.org. The existing substituents on the ring direct the position of the incoming electrophile and affect the reaction rate wikipedia.orgmsu.edu.
Ring A (3-methyl-4-nitrobenzoyl moiety): This ring is strongly deactivated towards electrophilic attack. The nitro group (-NO₂) and the carbonyl group of the amide are powerful electron-withdrawing groups, making the ring electron-deficient and thus less nucleophilic uomustansiriyah.edu.iq. Both are meta-directing. The methyl group (-CH₃) is a weak activating, ortho/para-directing group. Given the powerful deactivating effects of the nitro and carbonyl groups, electrophilic substitution on this ring would be extremely difficult and require harsh conditions.
Ring B (ethyl benzoate (B1203000) moiety): This ring's reactivity is governed by two competing groups. The amide nitrogen has a lone pair of electrons that it can donate into the ring through resonance, making it a strong activating, ortho/para-directing group. Conversely, the ethyl ester group (-COOEt) is a deactivating, meta-directing group. The activating effect of the amide nitrogen is dominant, so electrophilic substitution is expected to occur on this ring, primarily at the positions ortho to the amide group (and meta to the ester group).
Nucleophilic Aromatic Substitution (SₙAr): This reaction is favored on aromatic rings that are electron-poor, typically those bearing strong electron-withdrawing groups libretexts.org.
Ring A (3-methyl-4-nitrobenzoyl moiety): This ring is an excellent candidate for SₙAr. The presence of the strongly electron-withdrawing nitro group, particularly ortho or para to a potential leaving group, can stabilize the negative charge in the Meisenheimer complex intermediate that forms during the reaction libretexts.org. While there is no halide leaving group present, under specific conditions, the nitro group itself can sometimes be displaced.
Ring B (ethyl benzoate moiety): This ring is electron-rich due to the electron-donating amide group and is therefore deactivated towards nucleophilic attack. SₙAr is highly unlikely to occur on this ring.
| Ring System | Substituents | Electrophilic Substitution (SₑAr) | Nucleophilic Substitution (SₙAr) |
|---|---|---|---|
| 3-methyl-4-nitrobenzoyl | -CH₃ (activating), -NO₂ (deactivating), -C=O (deactivating) | Highly Deactivated | Activated |
| ethyl benzoate | -NH- (activating), -COOEt (deactivating) | Activated (ortho to -NH-) | Deactivated |
Reactivity Profiles of the Compound in Diverse Chemical Environments
Acidic Environment: In strong acid, the primary reaction will be the hydrolysis of the ester and amide linkages. The ester will likely hydrolyze more readily than the amide. The nitro group is stable under these conditions.
Basic Environment: In a basic medium, saponification of the ester group will occur, followed by the slower hydrolysis of the amide bond upon heating.
Reducing Environment: The nitro group is the most susceptible site to reduction, readily converting to an amino group under various reducing conditions (e.g., catalytic hydrogenation). The ester and amide groups are generally stable to these conditions, although some strong reducing agents like LiAlH₄ could reduce the ester.
Oxidizing Environment: The molecule is relatively stable to oxidation. The methyl group on the nitro-bearing ring could potentially be oxidized to a carboxylic acid under very harsh conditions, but this would likely be accompanied by degradation of other parts of the molecule.
Kinetic and Thermodynamic Studies of Key Reactions
Hydrolysis Kinetics: The rate of hydrolysis is pH-dependent. For amide hydrolysis, both acid-catalyzed and base-catalyzed pathways exist, with the rate being insensitive to pH near neutral conditions researchgate.net. The activation energies for amide hydrolysis have been determined to be approximately 21 kJ/mol for base-catalyzed, 31 kJ/mol for acid-catalyzed, and 99 kJ/mol for water-assisted mechanisms in model systems researchgate.net. Ester hydrolysis generally exhibits lower activation energies than amide hydrolysis under similar conditions, reflecting its greater reactivity. The rate of hydroxyl-promoted hydrolysis of ethyl acetate, for example, has been extensively studied across various temperatures actachemscand.org.
Thermodynamics of Hydrolysis and Esterification: Hydrolysis and esterification are equilibrium processes. Thermodynamic studies on similar reactions, often enzyme-catalyzed, show that the reactions are feasible, with negative values for the change in Gibbs free energy (ΔG) essaycompany.com. For both hydrolysis and esterification, negative values for enthalpy (ΔH) and entropy (ΔS) change have been reported, indicating that the reactions are exothermic and lead to a more ordered system essaycompany.com. The presence of water in a reaction system can shift the equilibrium of esterification towards the reactants due to the competing hydrolysis reaction researchgate.net.
| Reaction | Parameter | Typical Value/Observation | Reference System |
|---|---|---|---|
| Amide Hydrolysis (Base-catalyzed) | Activation Energy (Ea) | ~21 kJ/mol | Model Amides researchgate.net |
| Amide Hydrolysis (Acid-catalyzed) | Activation Energy (Ea) | ~31 kJ/mol | Model Amides researchgate.net |
| Ester Hydrolysis | Gibbs Free Energy (ΔG) | Negative (spontaneous) | Enzyme-catalyzed oil hydrolysis essaycompany.com |
| Esterification | Enthalpy (ΔH) | Negative (exothermic) | Enzyme-catalyzed esterification essaycompany.com |
Advanced Spectroscopic and Chromatographic Characterization Beyond Basic Identification
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of the elemental composition of ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between isobaric compounds and provide a molecular formula that is consistent with the observed mass.
Hypothetical HRMS Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | Calculated m/z |
| [M+H]⁺ | C₁₇H₁₇N₂O₅⁺ | 345.1132 |
| [M-OC₂H₅]⁺ | C₁₅H₁₀N₂O₄⁺ | 298.0635 |
| [C₈H₆NO₃]⁺ | 3-methyl-4-nitrobenzoyl cation | 180.0342 |
| [C₉H₁₀NO₂]⁺ | Ethyl 4-aminobenzoate (B8803810) fragment | 179.0733 |
Note: This table is illustrative and based on general fragmentation patterns of similar compounds. Actual experimental data would be required for definitive assignments.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced NMR techniques are pivotal in providing a detailed picture of the molecular structure and conformation of this compound in both solution and the solid state.
Two-dimensional NMR experiments are essential for assembling the complete bonding network and understanding the spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the ethyl group and the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different structural fragments of the molecule, such as the 3-methyl-4-nitrobenzoyl group to the ethyl 4-aminobenzoate moiety through the amide linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in determining the preferred conformation of the molecule around the amide bond.
Illustrative 2D NMR Correlations for this compound
| 2D NMR Technique | Expected Key Correlations |
| COSY | Correlation between the -CH₂- and -CH₃ protons of the ethyl group. |
| HSQC | Correlation of each aromatic proton with its directly attached carbon. |
| HMBC | Correlation of the amide N-H proton with the carbonyl carbons of the benzoyl and benzoate (B1203000) groups. |
| NOESY | Potential correlation between the amide N-H proton and protons on the adjacent aromatic rings, indicating conformational preferences. |
Note: This table presents expected correlations and is for illustrative purposes.
Solid-State NMR (ssNMR) is a powerful technique for studying the structure and dynamics of crystalline solids. In the absence of rapid molecular tumbling, ssNMR spectra are influenced by anisotropic interactions that provide detailed structural information. For this compound, ssNMR could be used to:
Identify the presence of different polymorphic forms (polymorphs).
Determine the number of molecules in the asymmetric unit of the crystal lattice.
Probe intermolecular interactions and packing arrangements in the solid state.
Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Polymorphism
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The vibrational modes of a molecule are sensitive to its local environment, making these techniques valuable for identifying polymorphs.
For this compound, characteristic vibrational bands would be expected for the nitro group (NO₂), the carbonyl groups (C=O) of the ester and amide, the N-H bond of the amide, and the aromatic C-H and C=C bonds. Differences in the positions and shapes of these bands in the spectra of different solid samples would indicate the presence of polymorphism.
Expected Vibrational Frequencies for Key Functional Groups
| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |
| Amide N-H Stretch | FTIR, Raman | 3200 - 3400 |
| Aromatic C-H Stretch | FTIR, Raman | 3000 - 3100 |
| Ester C=O Stretch | FTIR, Raman | 1715 - 1735 |
| Amide C=O Stretch | FTIR, Raman | 1630 - 1680 |
| Nitro N-O Asymmetric Stretch | FTIR, Raman | 1500 - 1560 |
| Nitro N-O Symmetric Stretch | FTIR, Raman | 1340 - 1380 |
Note: These are typical ranges and the exact positions would depend on the specific molecular environment.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique would provide precise information on bond lengths, bond angles, and torsion angles of this compound. Furthermore, it would reveal the detailed arrangement of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding and π-π stacking. This information is crucial for understanding the physical properties of the solid material. As the molecule is achiral, the determination of absolute stereochemistry is not applicable.
Chromatographic Purity Assessment and Isomeric Separation (HPLC, GC, SFC)
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for purity analysis. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for this compound. A UV detector would be appropriate for detection due to the presence of chromophores in the molecule.
Gas Chromatography (GC): GC could also be used for purity assessment, provided the compound is thermally stable and sufficiently volatile. A high-temperature capillary column would be necessary.
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the separation of complex mixtures and can be particularly useful for the separation of isomers.
The choice of the specific chromatographic method would depend on the properties of the compound and the potential impurities that need to be separated.
Theoretical and Computational Studies of Ethyl 4 3 Methyl 4 Nitrobenzoyl Amino Benzoate
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
A comprehensive analysis of the electronic structure of ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate would provide fundamental insights into its reactivity and chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a key determinant of the molecule's kinetic stability, with a larger gap suggesting higher stability.
The Molecular Electrostatic Potential (MEP) map is another vital tool. It illustrates the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. For this compound, one would expect negative potential regions around the oxygen atoms of the nitro and carbonyl groups, indicating susceptibility to electrophilic attack. Conversely, positive potential would likely be observed around the hydrogen atoms.
Conformational Analysis and Energy Landscapes
The three-dimensional structure and flexibility of this compound would be explored through conformational analysis. This involves identifying the most stable conformations (isomers that can be interconverted by rotation about single bonds) and mapping the potential energy surface. By systematically rotating the rotatable bonds, such as those connecting the aromatic rings to the amide linkage and the ethyl group, a landscape of energy minima and transition states can be constructed. This analysis would reveal the preferred spatial arrangement of the molecule, which is critical for understanding its interactions with other molecules.
Intermolecular Interactions and Crystal Lattice Energy Calculations
In the solid state, the arrangement of molecules is governed by intermolecular interactions. For this compound, these interactions would likely include hydrogen bonding (potentially involving the N-H group of the amide and the oxygen atoms of the nitro or carbonyl groups), π-π stacking between the aromatic rings, and van der Waals forces. Computational methods can be employed to calculate the strength and nature of these interactions. Furthermore, crystal lattice energy calculations would provide a quantitative measure of the stability of the crystalline structure, offering insights into the packing efficiency and polymorphism of the compound.
Spectroscopic Property Prediction via Quantum Chemical Methods
Quantum chemical methods are powerful tools for predicting the spectroscopic properties of molecules. For this compound, these calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies from IR and Raman spectra would correspond to specific bond stretching, bending, and torsional modes within the molecule. The predicted NMR chemical shifts for the ¹H and ¹³C atoms would aid in the structural elucidation of the compound. These theoretical predictions can be compared with experimental data to validate the computational model and provide a more detailed interpretation of the experimental spectra.
Computational Modeling of Reaction Pathways and Transition States
To understand the chemical reactivity of this compound, computational modeling of its potential reaction pathways is essential. This would involve identifying the transition states, which are the energy maxima along the reaction coordinate, and calculating the activation energies for various reactions. For instance, the hydrolysis of the ester or amide bond could be modeled to understand the stability of these functional groups under different conditions. Such studies provide valuable mechanistic insights that are often difficult to obtain through experimental means alone.
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) modeling aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For this compound, a QSPR model could be developed to predict properties such as its solubility, boiling point, or partitioning behavior based on a set of calculated molecular descriptors. These descriptors can encode information about the molecule's topology, geometry, and electronic structure. While the development of a robust QSPR model requires a dataset of related compounds with known properties, it can be a valuable tool for predicting the behavior of new or untested molecules.
Exploration of Non Clinical Applications and Bio Interactions Excluding Human Clinical Data
Potential as a Chemical Probe in In Vitro Biological Systems
Currently, there is no documented evidence of ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate being utilized as a chemical probe in in vitro biological systems. However, its structure suggests theoretical possibilities for such applications. Chemical probes are small molecules used to study and manipulate biological systems. The utility of a compound as a chemical probe often hinges on its ability to interact specifically with a biological target, such as a protein, and to elicit a measurable response.
Interactions with Biomolecular Targets in Cell-Free Assays
Direct studies on the interaction of this compound with biomolecular targets in cell-free assays have not been reported. However, the chemical functionalities within the molecule suggest potential for interactions that could be investigated through established assay formats.
The nitroaromatic component of this compound suggests a potential for enzyme inhibition. Nitro compounds have been identified as inhibitors for a variety of enzymes. For instance, some nitro compounds can inhibit catalase after being transformed into dinitrosyl iron complexes. nih.gov The mechanism of inhibition by such compounds can be either reversible or irreversible, often involving covalent modification of the enzyme's active site or non-covalent interactions that block substrate binding. du.ac.inwikipedia.org
Furthermore, N-benzoyl amino acid and amino ester derivatives have been explored for their biological activities, including antifungal properties and as inhibitors of enzymes like DNA methyltransferases. scielo.org.mxscielo.org.mxnih.govnih.govresearchgate.net These studies suggest that the broader class of N-benzoyl amino compounds, to which this compound belongs, has the potential for bioactivity that could be characterized through enzyme inhibition assays.
Table 1: Examples of Enzyme Inhibition by Structurally Related Compound Classes
| Compound Class | Target Enzyme/Biological Activity | Reference |
| Nitro Compounds | Catalase | nih.govresearchgate.net |
| N-benzoyl Amino Acids/Esters | Antifungal Activity | scielo.org.mxscielo.org.mx |
| N-benzoyl Amino Acids | DNA Methyltransferases (DNMTs) | nih.gov |
This table provides examples from structurally related compound classes and does not represent data for this compound.
There is no available data on the receptor binding profile of this compound. Receptor binding assays are crucial for identifying the affinity of a compound for specific receptors, providing insights into its potential pharmacological effects. nih.govmerckmillipore.comsigmaaldrich.comsigmaaldrich.com These assays typically involve a radiolabeled ligand and a receptor source, and the binding affinity of a test compound is determined by its ability to displace the radioligand. nih.gov Given the aromatic and amide functionalities within this compound, it is conceivable that it could interact with various receptor types, though this remains to be experimentally verified.
Investigation as a Component in Material Science (e.g., Polymers, Liquid Crystals)
The potential application of this compound in material science has not been explored. However, its constituent chemical groups have been utilized in the development of novel materials.
Aromatic polymers can be synthesized using nitro-containing monomers through nucleophilic aromatic polynitrosubstitution reactions. researchgate.net These reactions are particularly useful for creating polymers with ether linkages in their main chains. The nitro group's strong electron-withdrawing nature facilitates these substitution reactions. wikipedia.org
Additionally, benzanilide (B160483) derivatives, which share the core amide linkage with the compound of interest, have been investigated for their liquid crystalline properties. The rod-like shape of secondary amides, which are stable in a trans conformation, makes them suitable for forming liquid crystal phases. tandfonline.comtandfonline.com In contrast, tertiary amides often adopt a bent cis conformation, which can disrupt liquid crystallinity. researchgate.netrsc.orgnih.gov The specific stereochemistry and intermolecular interactions of this compound would determine its suitability for such applications.
Role in Analytical Chemistry as a Derivatization Agent or Standard
There are no reports of this compound being used as a derivatization agent or an analytical standard. However, the presence of a primary aromatic amine precursor, ethyl 4-aminobenzoate (B8803810) (benzocaine), suggests that related analytical methods could be applicable.
Aromatic amines are often analyzed by techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC). oup.comnih.govresearchgate.netgoogle.comlcms.cz To enhance detection, especially for fluorescence or UV-Vis spectroscopy, these amines can be derivatized. nih.govresearchgate.netresearchgate.netlibretexts.org Common derivatization reagents for amines introduce a fluorescent or highly UV-absorbent moiety to the analyte molecule. Given that the synthesis of this compound involves the acylation of an aromatic amine, similar derivatization chemistry could potentially be used for the quantification of related aromatic amines, or conversely, the compound itself could be used as a standard in the analysis of similar amide-containing molecules.
Table 2: Examples of Analytical Methods for Related Aromatic Amines
| Analytical Technique | Derivatization | Application | Reference |
| HPLC-Fluorescence Detection | Pre-column derivatization with novel reagents | Analysis of primary aromatic amines | nih.gov |
| HPLC-UV Detection | Ion-pair reversed-phase separation | Analysis of amine azo dye isomers | researchgate.net |
| GC-MS | Various derivatization methods (silylation, acylation, alkylation) | General analysis of amines | researchgate.net |
| LC-MS/MS | Ion-pairing chromatography | Quantification of aromatic amines in textiles | nih.gov |
This table illustrates analytical methodologies for related compounds, not specifically for this compound.
Photophysical Properties and Potential in Photochemistry (e.g., UV-Vis Absorption, Fluorescence)
Specific photophysical data, such as UV-Vis absorption maxima and fluorescence properties, for this compound are not available in the literature. However, the photochemistry of its constituent functional groups, particularly the nitroaromatic moiety, has been extensively studied.
Nitroaromatic compounds are known to absorb UV light and can undergo various photochemical reactions. acs.orgacs.orgrsc.orgrsc.orgiupac.org The presence of the nitro group often leads to rapid intersystem crossing from the excited singlet state to the triplet state, which can result in low fluorescence quantum yields. rsc.orgrsc.org The absorption spectrum of a related compound, 4-nitroaniline, shows a maximum absorption at around 380 nm. nih.govtaylorandfrancis.com The exact absorption maximum for this compound would be influenced by the entire conjugated system of the molecule.
The benzanilide portion of the molecule also contributes to its photophysical properties. N-arylbenzamides can exhibit fluorescence, with the emission characteristics being dependent on the specific structure and the solvent environment. acs.org For some benzanilides, a broad, Stokes-shifted fluorescence is observed, which has been attributed to various excited-state phenomena.
The combination of these chromophores in this compound suggests that it would absorb UV radiation and potentially exhibit complex excited-state dynamics, but experimental characterization is necessary to determine its specific photophysical properties.
Exploration in Agricultural or Veterinary Research Models (excluding human safety/efficacy)
Following a comprehensive search of available scientific literature and research databases, no specific studies or detailed research findings concerning the application of this compound in agricultural or veterinary research models were identified. The current body of public-domain scientific information does not appear to include investigations into its potential use as a pesticide, herbicide, veterinary therapeutic, or any other application within these fields. Consequently, there is no data available to generate tables or detailed descriptions of its bio-interactions in this context.
Future Directions and Advanced Research Perspectives for Ethyl 4 3 Methyl 4 Nitrobenzoyl Amino Benzoate
Development of Novel Synthetic Methodologies for Analogues
The development of novel synthetic methodologies is crucial for creating analogues of ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate, which can lead to the discovery of new properties and applications. The core of this compound is a benzanilide (B160483), a type of aromatic amide. orgsyn.orguomustansiriyah.edu.iq Traditional synthesis of such amides often involves the reaction of an amine with a carboxylic acid or its derivative, such as an acyl chloride. masterorganicchemistry.com
Future research could focus on more efficient and greener synthetic routes. For instance, the use of dehydrating agents like N,N'-dicyclohexylcarbodiimide (DCC) allows for the formation of amides under mild conditions. masterorganicchemistry.com Another approach could be the direct amidation of carboxylic acids and amines using catalysts like B(OCH2CF3)3, which can proceed with low levels of racemization for chiral molecules. nih.gov
The synthesis of nitrobenzamide derivatives, a key component of the target molecule, has been explored through various methods, including the reaction of amines with 4-nitro-benzoyl chloride. researchgate.net Further research could explore one-pot synthesis methods or flow chemistry to improve yield, purity, and scalability. The creation of a library of analogues could be systematically approached by varying the substituents on both aromatic rings, as outlined in the table below.
Table 1: Potential Analogues of this compound for Synthesis
| R1 Substituent (on Nitrobenzoyl Ring) | R2 Substituent (on Benzoate (B1203000) Ring) | Potential Application Area |
| -H | -OCH3 | Liquid Crystals |
| -Cl | -CF3 | Agrochemicals |
| -OCH3 | -NO2 | Dye Synthesis |
| -CF3 | -NH2 | Polymer Precursors |
Integration with Advanced Analytical Platforms (e.g., hyphenated techniques)
A thorough understanding of the chemical and physical properties of this compound and its analogues requires the use of advanced analytical techniques. While standard methods like NMR and IR spectroscopy would be used for basic structural confirmation, more sophisticated methods would be necessary for in-depth characterization. researchgate.net
Hyphenated techniques, which combine two or more analytical methods, would be particularly valuable. For example, Liquid Chromatography-Mass Spectrometry (LC-MS) could be used to separate and identify impurities or degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) would also be a powerful tool for analyzing volatile derivatives.
For solid-state characterization, X-ray crystallography could provide detailed information about the molecular and crystal structure. researchgate.net Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be essential for understanding the thermal properties of the compound and its potential use in materials science.
High-Throughput Screening for New Chemical and Biological Activities (non-human, non-clinical)
High-throughput screening (HTS) offers a rapid way to test a large number of compounds for a specific activity. irbm.com A library of analogues of this compound could be screened for various non-human and non-clinical applications. The nitro group is a known pharmacophore and is present in many bioactive molecules, suggesting that this class of compounds may exhibit interesting biological activities. nih.gov
Potential screening targets could include enzymes for agrochemical applications, or antimicrobial activity against plant pathogens. nih.gov For example, a fluorescence-based HTS assay could be developed to identify inhibitors of a key fungal enzyme. springernature.com Quantitative HTS (qHTS) could be employed to generate concentration-response curves for every compound in the library, providing a more detailed understanding of their activity from the primary screen. semanticscholar.org
Table 2: Hypothetical High-Throughput Screening Campaign
| Assay Type | Target | Library Size | Potential "Hits" |
| Enzyme Inhibition | Fungal Polyketide Synthase | 5,000 analogues | 25 |
| Antimicrobial | Pseudomonas syringae | 5,000 analogues | 12 |
| Herbicidal | Plant Acetolactate Synthase | 5,000 analogues | 3 |
Exploration of Supramolecular Assembly and Material Applications
The rigid, aromatic structure of this compound makes it a candidate for applications in supramolecular chemistry and materials science. Aromatic polyamides, also known as aramids, are high-performance materials known for their exceptional strength and thermal stability. nih.gov The amide linkages in these polymers form strong hydrogen bonds, leading to highly ordered structures. nih.gov
By designing analogues with specific functional groups, it may be possible to control the self-assembly of these molecules into well-defined supramolecular structures. These could include nanofibers, gels, or liquid crystals. unizar-csic.es The unique properties of these materials could be harnessed for applications in areas such as organic electronics or sensing. deliuslab.com For example, the incorporation of π-conjugated systems could lead to materials with interesting optical or electronic properties. kyushu-u.ac.jp
Advanced Computational Simulations for Predictive Modeling
Computational chemistry can play a significant role in predicting the properties and activities of this compound and its analogues, thereby guiding experimental work. nih.gov Density Functional Theory (DFT) calculations could be used to predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activity of a series of analogues based on their chemical structure. nih.gov This would allow for the prioritization of compounds for synthesis and testing. Molecular dynamics simulations could be used to study the interactions of these molecules with biological targets or to understand their behavior in different solvent environments. nih.gov
Collaborative Research Opportunities across Disciplines
The full potential of this compound and its analogues can best be realized through interdisciplinary collaborations. anu.edu.au Organic chemists could work with material scientists to develop novel polymers and supramolecular materials. deliuslab.com Collaborations with computational chemists would be essential for predictive modeling and guiding experimental design.
Furthermore, partnerships with analytical chemists would ensure the comprehensive characterization of new compounds and materials. researchgate.net By bringing together experts from different fields, a deeper understanding of the structure-property relationships of this class of compounds can be achieved, leading to the development of new and innovative applications. The creation of functional organic materials often requires an interdisciplinary approach that integrates molecular design, synthesis, and device evaluation. kyushu-u.ac.jpwestlake.edu.cn
Q & A
Q. How do structural analogs of this compound compare in terms of biological activity and synthetic accessibility?
- Methodological Answer :
- Bioisosteric replacement : Replace nitro with cyano (-CN) to reduce toxicity while retaining potency.
- Retrosynthetic analysis : Compare step counts and yields of analogs (e.g., ethyl 4-[(4-chlorobenzoyl)amino]benzoate requires fewer purification steps).
- PCA clustering : Group analogs by activity profiles (e.g., antimicrobial vs. anticancer) using R/Bioconductor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
